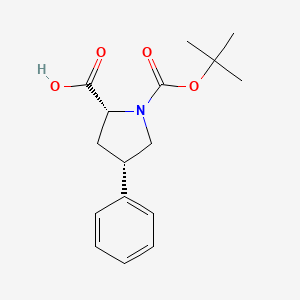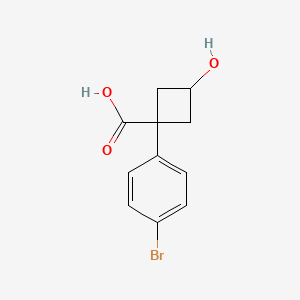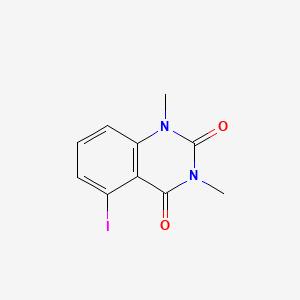
5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a quinazoline ring with an iodo substituent at position 5 and two methyl groups at positions 1 and 3.
Wirkmechanismus
The mechanism of action of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione is not fully understood. However, studies have shown that it can inhibit various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and microbial growth. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It can also inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, it can inhibit the activity of various kinases, such as JAK2 and PI3K, which are involved in cancer cell growth and survival.
Biochemische Und Physiologische Effekte
5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and inhibit microbial growth. In vivo studies have shown that it can reduce tumor growth in animal models of cancer. It has also been shown to have anti-inflammatory effects in animal models of inflammation. However, more studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione in lab experiments is its potential as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial agents. Its ability to inhibit various enzymes and signaling pathways makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione. One direction is the development of more efficient synthesis methods that can produce the compound with higher yields and purity. Another direction is the optimization of the compound's structure to improve its potency and selectivity. Additionally, more studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Furthermore, the compound's potential as a lead compound for drug development should be further explored, and its potential toxicity and pharmacokinetics should be evaluated.
Synthesemethoden
The synthesis of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione can be achieved through various methods. One of the most common methods is the reaction of 5-iodoanthranilic acid with acetic anhydride and then with dimethyl sulfate. Another method involves the reaction of 5-iodoanthranilic acid with dimethylformamide dimethyl acetal and then with acetic anhydride. Both methods result in the formation of 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione with high yields.
Wissenschaftliche Forschungsanwendungen
5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been studied for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. In addition, it has been studied for its potential as an antimicrobial agent, as it can inhibit the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
5-iodo-1,3-dimethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-12-7-5-3-4-6(11)8(7)9(14)13(2)10(12)15/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACQATTWTIOMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)I)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736541 |
Source


|
| Record name | 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione | |
CAS RN |
1202679-06-8 |
Source


|
| Record name | 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

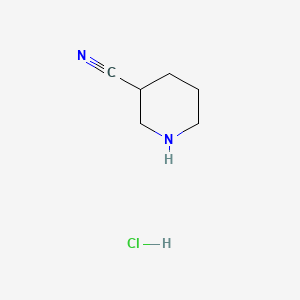
![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)
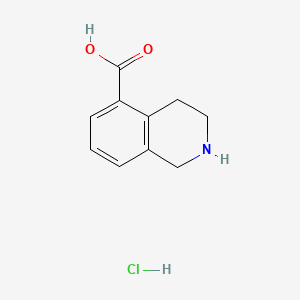
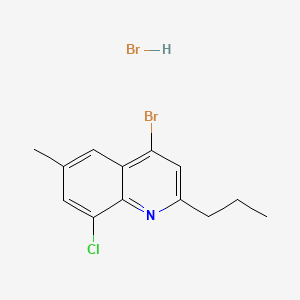
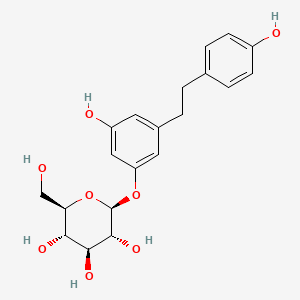
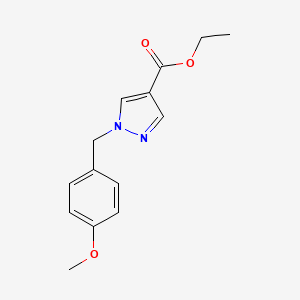
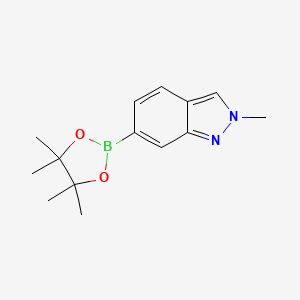
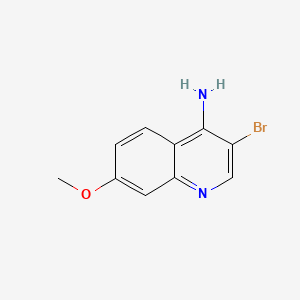
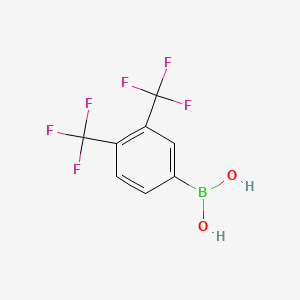
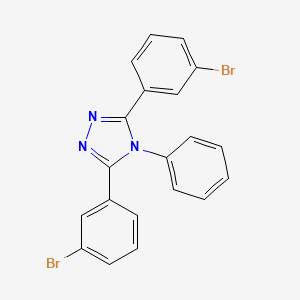
![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)
